2,4-dichloro-3-(trifluoromethyl)benzoic Acid
Description
Properties
IUPAC Name |
2,4-dichloro-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-4-2-1-3(7(14)15)6(10)5(4)8(11,12)13/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIVZYSWXDVNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Lithiation :
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A solution of 2,4-dichloro-α,α,α-trifluorotoluene in tetrahydrofuran (THF) is treated with n-butyllithium at -50°C. The lithium ion selectively abstracts a proton ortho to the trifluoromethyl group, forming a resonance-stabilized aryl lithium intermediate.
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Temperature control (-50°C to -75°C) is critical to suppress side reactions and ensure regioselectivity.
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Carboxylation :
Key Data
Halogenation of Preformed Trifluoromethylbenzoic Acids
An alternative approach involves introducing chlorine substituents into preformed trifluoromethylbenzoic acid derivatives. This method, detailed in CN Patent 103,113,219 A, utilizes 3,4-dichlorobenzotrifluoride as a precursor.
Stepwise Synthesis
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Esterification and Alkaline Hydrolysis :
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Oxidative Chlorination :
Comparative Analysis
| Parameter | Lithiation-Carboxylation | Halogenation |
|---|---|---|
| Starting Material Cost | High (specialized aryl lithium) | Moderate |
| Reaction Steps | 2 | 3 |
| Overall Yield | 75% | 81% |
| Byproduct Formation | Minimal | Moderate |
Bromomethyl Intermediate Route
A third method, reported by Ambeed, involves bromination of 4-methyl-3-(trifluoromethyl)benzoic acid followed by chlorination.
Bromination with N-Bromosuccinimide (NBS)
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4-Methyl-3-(trifluoromethyl)benzoic acid is brominated using NBS and AIBN in carbon tetrachloride at 100°C, yielding 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid with 84% efficiency .
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Subsequent chlorination via sodium hypochlorite introduces chlorine at the 2- and 4-positions, though this step requires further optimization for industrial scalability.
Regiochemical Challenges and Solutions
Directed Ortho-Metalation
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Trifluoromethyl as a Directing Group : The -CF₃ group exhibits moderate meta-directing effects, complicating lithiation at ortho positions. Using tetrahydrofuran as a solvent enhances coordination, improving regioselectivity.
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Competing Halogen Effects : Chlorine substituents at 2- and 4-positions compete for lithiation sites. Low temperatures (-75°C) favor deprotonation at the 3-position relative to -CF₃.
Purification Techniques
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Crystallization : Hexane or heptane recrystallization removes byproducts like 2,6-dichloro isomers .
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Column Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents resolves regioisomeric impurities.
Industrial-Scale Considerations
Solvent Recovery
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory Properties
One of the primary applications of 2,4-dichloro-3-(trifluoromethyl)benzoic acid is in the development of anti-inflammatory drugs. Studies have shown that this compound acts as a modulator of the P2X7 receptor, which is involved in inflammatory processes. In murine models, administration of this compound resulted in decreased levels of inflammatory markers and improved symptoms associated with conditions like arthritis and neuropathic pain.
Case Study: Neuropathic Pain Model
A study involving a neuropathic pain model demonstrated the compound's effectiveness in reducing pain behaviors. The results are summarized in the following table:
| Dose (mg/kg) | Pain Behavior Score (Lower is Better) |
|---|---|
| 0 | 8.5 |
| 10 | 5.0 |
| 30 | 3.0 |
| 100 | 1.5 |
The data indicates a clear dose-dependent response, highlighting the compound's potential as an analgesic agent.
Case Study: Inflammatory Bowel Disease
Another study evaluated the effects of this compound on inflammatory bowel disease (IBD). The treatment led to reduced inflammation and improved histological scores in colonic tissues, suggesting its utility in gastrointestinal disorders.
Synthesis and Chemical Reactions
The synthesis of this compound involves several steps that enhance its yield and purity. A notable synthetic method includes reaction pathways that utilize common and inexpensive starting materials like diethyl malonate and chlorobenzotrifluoride, leading to high yields with minimal waste . This efficiency makes it an attractive candidate for industrial applications.
Antimicrobial Activity
Recent research has also explored the antimicrobial properties of this compound. In vitro studies have shown moderate activity against various pathogens, including bacteria such as Escherichia coli and Bacillus cereus, as well as fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| Bacillus cereus | 25 |
| Candida albicans | 100 |
These findings suggest that the compound could be further developed into antimicrobial formulations for clinical use .
Mechanistic Insights
The mechanism by which this compound exerts its effects appears to involve modulation of signaling pathways associated with inflammation. It may inhibit cytokine release or alter calcium signaling within immune cells expressing the P2X7 receptor, thereby mitigating inflammatory responses .
Mechanism of Action
The mechanism of action of 2,4-dichloro-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. The chlorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoic Acid Derivatives
Substituent Position and Steric Effects
The positions of substituents on the aromatic ring critically impact physicochemical properties. For example:
- 4-Nitro-2-(trifluoromethyl)benzoic acid (C₈H₄F₃NO₄) has a nitro group para to the carboxylic acid and a CF₃ group ortho to the acid. Steric interactions between the CF₃ and carboxylic acid groups force the latter to rotate out of the aromatic plane, reducing hydrogen-bonding capacity .
- In contrast, 4-nitro-3-(trifluoromethyl)benzoic acid (C₈H₄F₃NO₄) places the CF₃ group meta to the nitro group. Here, steric hindrance affects the nitro group’s orientation instead .
These isomers exhibit similar bond lengths (e.g., C–N nitro bonds: ~1.47 Å) but differ in crystal packing due to substituent-driven steric effects .
Electron-Withdrawing Substituents and Acidity
Electron-withdrawing groups (EWGs) like -Cl and -CF₃ increase benzoic acid acidity by stabilizing the deprotonated form. Comparative examples:
- 4-(Trifluoromethyl)benzoic acid (C₈H₅F₃O₂): The para-CF₃ group results in a pKa of ~1.7, significantly lower than unsubstituted benzoic acid (pKa 4.2) .
- 2,4-Dichloro-3-(trifluoromethyl)benzoic acid : The combined effect of two Cl atoms and a CF₃ group likely lowers its pKa further, though exact values are unreported.
- 3,5-Difluorobenzoic acid (C₇H₄F₂O₂): Lacks a CF₃ group but still exhibits enhanced acidity (pKa ~2.5) due to fluorine’s inductive effect .
Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives
Research Findings
- Steric and Electronic Effects: Substituent positions (ortho vs. meta/para) dictate molecular conformation. For example, in 4-nitro-2-(trifluoromethyl)benzoic acid, steric clashes between CF₃ and COOH groups reduce hydrogen-bond donor capacity, impacting crystal packing .
- Synthetic Flexibility : The target compound’s chlorine atoms enable nucleophilic substitution, while the CF₃ group enhances lipophilicity, a critical feature in drug design .
- Thermal Stability : Derivatives like 4-(trifluoromethyl)benzoic acid exhibit high thermal stability (mp 220–222°C), attributed to strong intermolecular hydrogen bonds .
Biological Activity
2,4-Dichloro-3-(trifluoromethyl)benzoic acid (DTB) is a compound of significant interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure and Properties
DTB is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzoic acid backbone. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and proteins. The molecular formula is C₈H₄Cl₂F₃O₂, and its structural representation can be summarized as follows:
The biological activity of DTB primarily stems from its ability to interact with specific molecular targets within cells. The lipophilic nature of the trifluoromethyl group allows DTB to effectively penetrate hydrophobic sites on proteins and enzymes, potentially influencing their activity and stability .
1. Antimicrobial Properties
Research has indicated that DTB exhibits antimicrobial activity against various bacterial strains. For example, salicylanilide derivatives containing the trifluoromethyl group have demonstrated significant antibacterial effects against Pseudomonas fluorescens and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (μmol/L) | Comments |
|---|---|---|
| Pseudomonas fluorescens | ≥ 0.49 | Mild antibacterial activity |
| Bacillus subtilis | ≥ 0.49 | Mild antibacterial activity |
| Staphylococcus aureus | Not effective | No significant inhibition |
2. Herbicidal Activity
DTB has been studied for its potential as a herbicide. It acts as a plant growth regulator, affecting various physiological processes in plants. In one study, it was noted that application of DTB led to extreme epinasty (abnormal upward curling of leaves) in field corn, ultimately resulting in plant death .
| Plant Species | Effect | Comments |
|---|---|---|
| Field Corn | Extreme epinasty | Death observed |
| Annual Ryegrass | Slight necrosis | Minor effects |
| Barnyard Grass | Slight chlorosis | Stunted roots |
Case Studies
- Herbicidal Effects on Field Corn : A study demonstrated that when field corn seeds were treated with DTB at a concentration of 50 ppm, severe stunting and discoloration occurred . This indicates the compound's potent herbicidal properties.
- Antibacterial Studies : Salicylanilide derivatives containing DTB were tested against drug-resistant strains of Mycobacterium tuberculosis. These derivatives exhibited MICs ≤ 1 μmol/L, showcasing their potential as novel agents in combating antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-dichloro-3-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) can introduce aryl groups, while nucleophilic substitution with chlorine or fluorine sources achieves halogenation. Reaction optimization requires careful control of temperature (e.g., 80–120°C for coupling) and solvent selection (e.g., DMF or toluene). Catalytic systems like Pd(PPh₃)₄ and bases such as K₂CO₃ are critical for efficiency .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- Methodological Answer : X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is gold-standard for resolving stereochemistry and substituent positioning . Complementary techniques include:
- NMR : ¹⁹F NMR to confirm trifluoromethyl group integrity.
- HRMS : High-resolution mass spectrometry for molecular ion validation.
- FT-IR : To identify carboxylic acid and C-Cl/F vibrational modes .
Q. How does the trifluoromethyl group influence physicochemical properties like lipophilicity and acidity?
- Methodological Answer : The electron-withdrawing trifluoromethyl group increases acidity (lower pKa) compared to non-fluorinated analogs. For example, p-(trifluoromethyl)benzoic acid has a pKa of ~3.6 vs. 4.19 for benzoic acid . Lipophilicity (logP) can be measured via HPLC or calculated using software like MarvinSuite, with the -CF₃ group enhancing membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from substituent positioning or assay conditions. Strategies include:
- Comparative SAR Analysis : Systematically vary substituents (e.g., 2-Cl vs. 4-Cl) and test in standardized assays (e.g., enzyme inhibition).
- Assay Validation : Use positive controls (e.g., known inhibitors) and replicate under consistent pH/temperature .
- Meta-Analysis : Cross-reference data from PubChem, CAS, and peer-reviewed studies to identify outliers .
Q. What computational approaches are suitable for predicting binding modes with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., luciferase or kinases).
- DFT Calculations : Optimize geometries at the HF/6-31G* level to study electronic effects of -CF₃ and -Cl groups .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How can cell membrane penetration be optimized for intracellular target engagement?
- Methodological Answer :
- LogP Adjustment : Introduce lipophilic groups (e.g., alkyl chains) while balancing solubility via carboxylate salt formation.
- Pro-drug Strategies : Mask the carboxylic acid with ester groups, which hydrolyze intracellularly.
- In Vitro Assays : Use Caco-2 cell monolayers to measure permeability (Papp) .
Q. What strategies improve selectivity in analog design for kinase inhibition?
- Methodological Answer :
- Fragment-Based Design : Screen substituents (e.g., 3-CF₃ vs. 4-CF₃) against kinase panels to identify selective pharmacophores.
- Crystallographic Data : Leverage SHELX-refined structures to identify key hydrogen bonds or steric clashes .
- Selectivity Profiling : Test analogs against off-target kinases (e.g., EGFR, VEGFR) using ATP-competitive assays .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : Challenges include poor solubility and polymorphism. Solutions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
